Diisopropyldimethoxysilane

Description

Properties

IUPAC Name |

dimethoxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUZTHRFWIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066341 | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18230-61-0 | |

| Record name | Diisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropyldimethoxysilane CAS number 18230-61-0 properties

An In-Depth Technical Guide to Diisopropyldimethoxysilane (CAS: 18230-61-0)

Abstract: this compound (DIPDMS), CAS Number 18230-61-0, is an organosilane of significant industrial and research importance.[1][2] Characterized by a central silicon atom bonded to two bulky isopropyl groups and two reactive methoxy groups, its unique molecular architecture dictates its function and reactivity.[1] This guide provides a comprehensive technical overview of DIPDMS, elucidating its physicochemical properties, reactivity, and mechanistic role in its primary application as a highly effective external electron donor in Ziegler-Natta catalysis for olefin polymerization.[3] Further applications in surface modification and as a crosslinking agent are also discussed.[1][3] Detailed protocols, safety and handling procedures, and spectroscopic characterization are presented to provide a holistic resource for researchers, chemists, and material scientists.

Chemical Identity and Physicochemical Properties

This compound, also known as Donor-P, is a colorless liquid with a distinct molecular structure that is central to its utility.[1][4] The two methoxy groups provide reactive sites for hydrolysis and interaction with catalyst surfaces, while the two bulky isopropyl groups provide significant steric hindrance, which modulates this reactivity and influences stereochemical control in polymerization processes.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 18230-61-0[5][6] |

| Molecular Formula | C₈H₂₀O₂Si[1][5] |

| Molecular Weight | 176.33 g/mol [1][5] |

| Synonyms | DIPDMS, Donor-P, Eurenor® 5021, Silane, dimethoxybis(1-methylethyl)-[4][7][8][9] |

| InChI Key | VHPUZTHRFWIGAW-UHFFFAOYSA-N[5] |

| SMILES String | --INVALID-LINK--(OC)(C(C)C)C(C)C[5] |

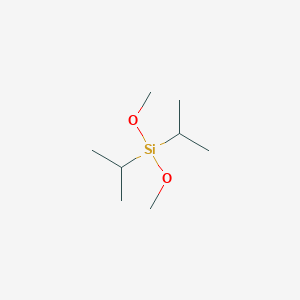

Figure 1: Chemical structure of this compound.

The physical properties of DIPDMS are critical for process design, safety, and handling. It is a flammable liquid with a flash point that necessitates careful handling away from ignition sources.[1][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [1][11] |

| Boiling Point | 159-164 °C at 1013 hPa | [1][5][12] |

| Melting Point | < -72 °C | [5][11][12] |

| Density | ~0.88 g/cm³ at 20 °C | [5][12] |

| Vapor Pressure | 2.14 hPa at 20 °C | [5][11] |

| Flash Point | 43-44 °C (closed cup) | [3][7][12] |

| Autoignition Temperature | 240 °C | [3][5] |

| Refractive Index | ~1.40 - 1.42 at 20 °C | [1][11] |

| Solubility | Insoluble in water; miscible with common organic solvents | [8][13] |

| Hydrolytic Sensitivity | Reacts slowly with water and moisture |[2][11][14] |

Reactivity and Mechanistic Insights

The chemistry of DIPDMS is dominated by two key features: the hydrolytic sensitivity of the Si-O-C bonds and the steric bulk of the isopropyl groups.

-

Hydrolysis: The methoxy groups are susceptible to hydrolysis upon contact with water or moisture, a reaction that liberates methanol and forms silanol (Si-OH) groups.[1][14] These silanol intermediates are highly reactive and can undergo condensation to form stable siloxane (Si-O-Si) networks. This property is fundamental to its use as a crosslinking agent in silicone sealants.[3]

-

Steric Hindrance: Unlike less substituted alkoxysilanes, the large isopropyl groups sterically shield the central silicon atom.[1] This steric hindrance slows the rate of hydrolysis, providing a controlled reactivity profile.[1] This controlled degradation and interaction are highly advantageous in catalysis, where a specific and sustained level of donor activity is required.[13]

Core Application in Ziegler-Natta Catalysis

The most prominent industrial application of DIPDMS is as an external electron donor in Ziegler-Natta (Z-N) catalyst systems for the polymerization of propylene.[2][3][7]

The Ziegler-Natta Catalyst System

Modern Z-N catalysts are complex, multi-component systems.[15][16] For propylene polymerization, they typically consist of:

-

Pre-catalyst: A solid, titanium-based component, often TiCl₄, supported on a magnesium chloride (MgCl₂) matrix.[15]

-

Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL), which activates the titanium centers.[15]

-

Electron Donors: Organic molecules (Lewis bases) that are critical for controlling the stereochemistry of the resulting polymer. These can be "internal" (incorporated during catalyst synthesis) or "external" (added during polymerization).[16]

The Critical Role of the External Donor

In the absence of an electron donor, Z-N catalysts produce polypropylene that is largely "atactic," meaning the methyl groups on the polymer chain are randomly oriented.[1] This results in an amorphous, mechanically weak material.[1] The primary function of an external donor like DIPDMS is to enhance the catalyst's stereoselectivity, leading to the formation of highly "isotactic" polypropylene.[3][17] In isotactic polypropylene, all methyl groups are on the same side of the polymer backbone, allowing the chains to pack into a regular, crystalline structure. This crystallinity imparts desirable properties such as high strength, stiffness, and heat resistance.[1]

Mechanism of Action of DIPDMS

DIPDMS enhances stereoselectivity through a well-accepted mechanism. The Z-N catalyst surface possesses a variety of active titanium sites, some of which are stereoselective (producing isotactic polymer) and others that are non-selective (producing atactic polymer).

-

Selective Poisoning: DIPDMS, acting as a Lewis base, preferentially coordinates to and deactivates the non-selective titanium sites on the catalyst surface.

-

Activation/Modification: It can also interact with and modify the stereoselective sites, potentially enhancing their activity and stability.

-

Equilibrium with Co-catalyst: DIPDMS also forms complexes with the TEAL co-catalyst. This equilibrium modulates the concentration of free donor available to interact with the catalyst, providing a sustained and controlled effect throughout the polymerization process.

The synergy between DIPDMS and the Z-N catalyst leads to several key performance benefits:

-

Increased Isotacticity: Significantly raises the isotactic index of the polypropylene.[17][18]

-

Higher Polymer Yield: Increases the efficiency and yield of the polymer per unit of catalyst.[17][18]

-

Improved Molecular Weight Distribution: Helps to control and narrow the molecular weight distribution of the polymer.[3][17]

References

- 1. zmsilane.com [zmsilane.com]

- 2. chembk.com [chembk.com]

- 3. This compound|18230-61-0 [benchchem.com]

- 4. This compound-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]

- 5. This compound for synthesis 18230-61-0 [sigmaaldrich.com]

- 6. This compound for synthesis 18230-61-0 [sigmaaldrich.com]

- 7. Diisopropyl Dimethoxy Silane (Donor P) CAS 18230-61-0 For Sale - Kerton Chemical [kerton-industry.com]

- 8. thomassci.com [thomassci.com]

- 9. This compound | 18230-61-0 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 18230-61-0 | CAS DataBase [m.chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. nbinno.com [nbinno.com]

- 14. gelest.com [gelest.com]

- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 16. data.epo.org [data.epo.org]

- 17. Diisopropyl dimethoxy silane (Donor P) | CAS 18230-61-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemical.net]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Properties of Diisopropyldimethoxysilane for Researchers and Drug Development Professionals

Introduction: Understanding the Versatility of Diisopropyldimethoxysilane

This compound (DIPDMS) is an organosilicon compound with the chemical formula C8H20O2Si.[1][2] It belongs to the family of dialkoxysilanes, characterized by a central silicon atom bonded to two isopropyl groups and two methoxy groups.[2] This unique molecular architecture imparts a balance of reactivity and stability, making it a valuable tool in materials science and, by extension, in the sophisticated landscape of pharmaceutical research and development. While its most prominent application lies in Ziegler-Natta catalysis for polypropylene production, its fundamental physical and chemical properties open doors to its use in surface modification of biomaterials, controlled drug release systems, and the synthesis of specialized silicone-based materials for medical devices.[2][3] This guide provides an in-depth exploration of the core physical properties of this compound, offering insights into how these characteristics can be harnessed by researchers and professionals in the pharmaceutical and life sciences sectors.

Molecular Structure and Identification

A fundamental understanding of a molecule's structure is paramount to predicting its behavior and potential applications.

Caption: Molecular structure of this compound.

Key identifiers for this compound include:

Core Physical Properties: A Quantitative Overview

The utility of this compound in various applications is dictated by its distinct physical properties. These properties are summarized in the table below, compiled from various supplier and safety data sheets.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 164 °C at 1013 hPa | [5] |

| Melting Point | < -72 °C | [1] |

| Density | 0.88 g/cm³ at 20 °C | [5] |

| Refractive Index | ~1.40 - 1.4205 | [1][2] |

| Vapor Pressure | 2.14 hPa at 20 °C | [1] |

| Flash Point | 41 - 44 °C | [5] |

| Autoignition Temperature | 240 °C | [5] |

| Solubility in Water | < 0.1 mg/L at 20 °C (Reacts slowly) | [1][5] |

| Viscosity | Information not readily available | |

| Log P (Octanol/Water) | 3.8 | [5] |

The Chemistry of Application: Hydrolysis and Condensation

The cornerstone of this compound's utility in surface modification and material synthesis is its susceptibility to hydrolysis and subsequent condensation. This two-step process is the mechanism by which the silane covalently bonds to surfaces and to other silane molecules.

Caption: Simplified workflow of hydrolysis and condensation of this compound.

In the presence of water, the methoxy groups (-OCH3) of this compound undergo hydrolysis to form silanol groups (-OH) and release methanol as a byproduct.[2] These reactive silanol groups can then condense with hydroxyl groups present on the surface of a substrate (e.g., glass, metal oxides, or other biomaterials), forming stable siloxane bonds (Si-O-Substrate). Alternatively, they can condense with other silanol molecules to form a polysiloxane network. The bulky isopropyl groups provide steric hindrance, which can modulate the rate of these reactions, offering a degree of control over the functionalization process.[2]

Applications in the Pharmaceutical and Drug Development Arena

While not a therapeutic agent itself, this compound's physical properties make it a valuable enabling technology in several areas of pharmaceutical science.

Surface Modification of Biomaterials and Medical Devices

The surfaces of medical implants and devices play a critical role in their biocompatibility and performance.[6][7] Unmodified surfaces can lead to protein adsorption, bacterial adhesion, and inflammatory responses. This compound can be used to create a hydrophobic surface coating.[8] This hydrophobicity is a direct consequence of the nonpolar isopropyl groups orienting away from the surface after the silane has been anchored.

A hydrophobic surface can:

-

Reduce Biofouling: By minimizing the interaction with aqueous biological fluids, hydrophobic surfaces can reduce the adhesion of proteins and microorganisms, a critical factor in preventing implant-associated infections.[9]

-

Improve Lubricity: For devices like catheters and guidewires, a lubricious surface is essential to minimize tissue trauma during insertion and removal.[10]

-

Create Barrier Coatings: The resulting siloxane network can act as a protective barrier against corrosion and degradation of the underlying material.[7]

The degree of hydrophobicity achieved can be quantified by measuring the water contact angle on the modified surface. A higher contact angle is indicative of a more hydrophobic surface.[11][12]

Role in Controlled Drug Release Systems

The development of controlled release drug delivery systems is a major focus in modern pharmaceutics, aiming to maintain therapeutic drug concentrations over extended periods, reduce side effects, and improve patient compliance.[13][14] Alkoxysilanes, including this compound, can be employed in the fabrication of these systems in several ways:

-

As a Cross-linking Agent: In the formulation of hydrogels, this compound can act as a cross-linking agent, forming a three-dimensional network that can encapsulate therapeutic molecules.[15][16][17] The density of this network, influenced by the concentration of the silane and reaction conditions, can be tailored to control the diffusion and release rate of the entrapped drug.[18]

-

Surface Functionalization of Drug Carriers: The surfaces of drug-loaded nanoparticles or microparticles can be modified with this compound to alter their surface properties. This can influence their interaction with biological systems, their circulation time, and the release kinetics of the drug.[19][20]

Intermediate in the Synthesis of Pharmaceutical-Grade Silicones

Silicones are widely used in the pharmaceutical industry due to their biocompatibility, chemical inertness, and stability.[3] this compound can serve as a precursor in the synthesis of specialized silicone polymers with tailored properties.[21] By controlling the hydrolysis and condensation reactions, chemists can design silicones with specific molecular weights, viscosities, and functionalities for applications such as:

-

Medical Tubing and Catheters: Requiring flexibility and biocompatibility.

-

Prosthetics and Implants: Where durability and inertness are paramount.

-

Excipients in Topical Formulations: To provide a smooth, non-greasy feel.

Experimental Protocol: A General Method for Surface Modification

The following is a generalized, step-by-step methodology for the surface modification of a hydroxylated substrate (e.g., glass or silicon wafer) using this compound. This protocol should be adapted and optimized based on the specific substrate and desired surface properties.

1. Substrate Preparation and Cleaning:

- Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water.

- To ensure a high density of surface hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

2. Silanization Procedure:

- Prepare a solution of this compound in an anhydrous organic solvent (e.g., toluene or isopropanol). A typical concentration ranges from 1% to 5% (v/v).

- Immerse the cleaned and dried substrate in the silane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a period ranging from 30 minutes to several hours. The reaction should be conducted in a moisture-controlled environment (e.g., under a nitrogen or argon atmosphere) to prevent premature hydrolysis and polymerization of the silane in solution.

- After the desired reaction time, remove the substrate from the solution and rinse it thoroughly with the same anhydrous solvent to remove any unreacted silane.

3. Curing and Characterization:

- Cure the silanized substrate in an oven at a temperature typically between 80 °C and 120 °C for about 1 hour. This step promotes the formation of stable siloxane bonds.

- The success of the surface modification can be verified by techniques such as contact angle goniometry (to assess hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm the presence of silicon on the surface), and atomic force microscopy (AFM) (to evaluate surface morphology).

Spectroscopic Characterization

For researchers, spectroscopic data is crucial for confirming the identity and purity of a chemical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[5] It is also a skin and eye irritant.[4] Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] When handling, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All work should be performed in a well-ventilated fume hood.

Conclusion: A Versatile Building Block for Pharmaceutical Innovation

This compound, through its well-defined physical properties and predictable reactivity, offers a versatile platform for innovation in the pharmaceutical and drug development sectors. Its ability to controllably modify surfaces and form stable silicone networks provides a powerful tool for enhancing the performance and safety of biomaterials, medical devices, and drug delivery systems. A thorough understanding of its fundamental characteristics, as outlined in this guide, is the first step for researchers and scientists to unlock its full potential in creating the next generation of advanced healthcare solutions.

References

- 1. This compound | 18230-61-0 [chemicalbook.com]

- 2. zmsilane.com [zmsilane.com]

- 3. Chemical Synthesis - Siwin [siwinsilicone.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. mpo-mag.com [mpo-mag.com]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial surface coating makes medical devices safer - Advanced Science News [advancedsciencenews.com]

- 10. polyzen.com [polyzen.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. iajps.com [iajps.com]

- 15. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 17. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. Silane, dimethoxydiphenyl- [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diisopropyldimethoxysilane: Structure, Properties, and Applications

Abstract: Diisopropyldimethoxysilane (DIPDMS) is an organosilane compound of significant interest to material scientists, chemical engineers, and organic chemists. Characterized by a central silicon atom bonded to two bulky isopropyl groups and two reactive methoxy groups, its unique structure dictates its utility in a range of applications, from a crucial donor compound in Ziegler-Natta catalysis to a versatile agent for creating hydrophobic surface modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and primary industrial and research applications, offering a technical resource for professionals in chemical synthesis and materials development.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound are defined by its structure and resulting physical properties. Understanding these aspects is critical for its effective and safe application in any experimental or industrial process.

This compound is a tetra-substituted silane. Its structure features a central silicon (Si) atom covalently bonded to two isopropyl (-CH(CH₃)₂) groups and two methoxy (-OCH₃) groups.[1] This specific arrangement of bulky, sterically hindering isopropyl groups alongside hydrolytically sensitive methoxy groups is key to its controlled reactivity.[1]

The standard nomenclature and identifiers for this compound are:

-

Chemical Name: this compound[2]

-

Synonyms: dimethoxybis(1-methylethyl)-Silane, Diisopropyl DiMethoxy Silane (DIPMS)[2][3]

-

CAS Number: 18230-61-0[4]

-

Molecular Formula: C₈H₂₀O₂Si[4]

The molecular weight is calculated from its empirical formula, C₈H₂₀O₂Si.[4] Based on the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u, Silicon: ~28.085 u), the molecular weight is 176.33 g/mol .[1][4]

Caption: Molecular connectivity of this compound.

DIPDMS is a clear, colorless liquid with a faint odor.[2] Its physical properties are essential for process design, safety protocols, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Weight | 176.33 g/mol | [1][4][5] |

| Appearance | Colorless Liquid | [1][2] |

| Boiling Point | 159-164 °C at 1013 hPa | [1][4] |

| Melting Point | < -72 °C | [4][6] |

| Density | 0.88 g/cm³ at 20 °C | [4] |

| Flash Point | 37-44 °C | [1][2][4] |

| Vapor Pressure | 2.14 hPa at 20 °C | [4] |

| Autoignition Temp. | 240 °C | [4] |

| Refractive Index | ~1.40 - 1.42 | [1][2] |

Reactivity and Synthesis

The utility of DIPDMS is rooted in its bifunctional nature. The methoxy groups provide a reactive site for hydrolysis and condensation, while the isopropyl groups impart steric bulk and hydrophobicity.

A key chemical feature of this compound is its sensitivity to hydrolysis.[1] In the presence of water, the two methoxy groups react to form silanol (Si-OH) groups, releasing methanol as a byproduct.[1] This reaction is the foundational step for many of its applications. The steric hindrance provided by the large isopropyl groups slows the rate of this hydrolysis compared to less substituted silanes, allowing for more controlled reactions.[1]

The newly formed silanol groups are highly reactive and can undergo condensation with other silanol groups to form stable siloxane (Si-O-Si) bonds, creating dimers, oligomers, or extended polymer networks.

Generalized Hydrolysis Protocol:

-

Inert Atmosphere: Charge a reaction vessel with an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Silane Addition: Add the desired amount of this compound to the solvent with stirring.

-

Water Addition: Slowly add a stoichiometric or catalytic amount of water, often mixed with a mutual solvent like isopropanol to ensure miscibility. The reaction is exothermic and may require cooling.

-

Catalyst (Optional): An acid or base catalyst can be used to control the rate of hydrolysis and condensation.

-

Reaction Monitoring: Monitor the reaction progress by tracking the disappearance of the Si-OCH₃ signal via IR spectroscopy or the evolution of methanol via gas chromatography.

-

Workup: Once the desired degree of condensation is achieved, the reaction is quenched, and the product is isolated.

Caption: Reaction pathway for the hydrolysis and condensation of DIPDMS.

Applications in Research and Industry

The unique structural characteristics of DIPDMS make it a valuable component in several advanced industrial processes.

One of the most significant applications of DIPDMS is as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization.[1][7] In this role, it selectively deactivates non-stereospecific sites on the catalyst surface.[1] This moderation of the catalyst's activity and selectivity is crucial for controlling the polymer's structure, leading to a significant increase in the isotactic index of the resulting polypropylene.[7][8] Highly isotactic polypropylene possesses a regular, crystalline structure, which imparts superior mechanical properties such as increased stiffness, strength, and heat resistance.[1] The use of DIPDMS allows manufacturers to produce high-performance polymers suitable for demanding applications in the automotive, medical device, and packaging industries.[1][7]

DIPDMS is highly effective for rendering surfaces water-repellent.[1] The reactive methoxy groups can form strong covalent bonds with hydroxyl (-OH) groups present on the surface of substrates like glass, ceramics, and metal oxides.[1] Following this reaction, the non-polar, bulky isopropyl groups orient outwards, creating a low-energy, hydrophobic surface.[1] This "lotus effect" causes water to bead up and roll off, which not only keeps the material dry but also helps keep it clean.[1] This makes it a valuable agent for protective coatings.

In the sealants and adhesives industry, DIPDMS serves as a crosslinking agent.[1] Its controlled hydrolysis is utilized in the curing of room-temperature vulcanized (RTV) silicone sealants.[1] The formation of a stable siloxane network provides durability, while the isopropyl groups contribute to the flexibility and hydrophobicity of the final cured product.[1] Furthermore, its bifunctional nature is leveraged in the synthesis of specialized silicone polymers where precise control over hydrolysis and condensation can produce materials with unique, well-defined structures for advanced applications.[1]

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[4][9] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

-

Personal Protective Equipment: Wear safety goggles with side-shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and fire/flame resistant clothing.[10][11]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[10] Ground and bond containers and receiving equipment to prevent static discharge.[9] Use only non-sparking tools.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][10] Keep away from moisture, as it reacts with water.[9]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.[9] Note that on contact with water, this compound liberates methanol, which has chronic effects on the central nervous system.[9]

Conclusion

This compound is a strategically important organosilane whose value is derived directly from its molecular architecture. The combination of steric bulk from its isopropyl groups and controlled reactivity from its methoxy groups provides a unique tool for chemists and material scientists. Its critical role in producing high-performance polypropylene, its effectiveness in creating durable hydrophobic surfaces, and its utility in silicone chemistry underscore its importance in modern industrial and research settings. Proper understanding of its properties and adherence to strict safety protocols are paramount for harnessing its full potential.

References

- 1. zmsilane.com [zmsilane.com]

- 2. Cas 18230-61-0,this compound | lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. This compound for synthesis 18230-61-0 [sigmaaldrich.com]

- 5. This compound | 18230-61-0 [chemicalbook.com]

- 6. This compound CAS#: 18230-61-0 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. gelest.com [gelest.com]

- 10. echemi.com [echemi.com]

- 11. gelest.com [gelest.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

The Synthesis of Diisopropyldimethoxysilane: A Technical Guide for Chemical Researchers

Introduction: The Versatility of Diisopropyldimethoxysilane

This compound (DIPDMS) is an organosilane of significant interest in materials science and coordination chemistry. Structurally, it features a central silicon atom bonded to two sterically hindering isopropyl groups and two reactive methoxy groups.[1] This unique arrangement imparts a balance of stability and controlled reactivity, making it a valuable molecule for a range of applications.

Primarily, DIPDMS is utilized as an external donor in Ziegler-Natta catalysis for polypropylene polymerization.[2][3] The bulky isopropyl groups help to control the stereochemistry of the growing polymer chain, leading to polypropylene with a high isotactic index, which translates to enhanced material properties such as stiffness and clarity.[3] Beyond catalysis, its ability to undergo hydrolysis allows it to act as a crosslinking agent in the production of silicone elastomers and as a surface modification agent to impart hydrophobicity to various substrates.[1]

This guide provides an in-depth examination of the synthetic routes to this compound, focusing on the prevalent Grignard reaction pathway. It is intended for researchers and professionals in chemical synthesis, offering a detailed protocol grounded in established chemical principles and supported by practical insights into reaction mechanisms, safety, and purification.

Core Synthesis Pathway: The Grignard Reaction

The most common and industrially viable method for synthesizing this compound is through the Grignard reaction. This pathway involves the reaction of a tetraalkoxysilane, typically tetramethoxysilane (TMOS), with an isopropylmagnesium halide. The reaction proceeds via the nucleophilic attack of the isopropyl carbanion from the Grignard reagent on the electrophilic silicon atom of the tetramethoxysilane.

Reaction Mechanism and Rationale

The synthesis is a classic example of nucleophilic substitution at a silicon center. The key steps are:

-

Formation of the Grignard Reagent: Isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form isopropylmagnesium halide. This step is critical and requires anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

-

Stepwise Alkylation of Tetramethoxysilane: The isopropyl Grignard reagent is then added to tetramethoxysilane. The reaction proceeds in a stepwise manner, where the isopropyl groups replace the methoxy groups.

-

Si(OCH₃)₄ + i-PrMgX → i-PrSi(OCH₃)₃ + Mg(OCH₃)X

-

i-PrSi(OCH₃)₃ + i-PrMgX → (i-Pr)₂Si(OCH₃)₂ + Mg(OCH₃)X

-

Controlling the stoichiometry is crucial to favor the formation of the desired di-substituted product. Using approximately two equivalents of the Grignard reagent relative to the tetramethoxysilane directs the reaction towards this compound. The steric bulk of the isopropyl groups also helps to disfavor the formation of tri- and tetra-substituted products.

A Chinese patent describes a one-step method where the Grignard reagent is prepared in the presence of tetramethoxysilane, which also acts as a solvent, reporting high yields and purity.[4]

Alternative Synthetic Approaches

While the Grignard reaction with tetraalkoxysilanes is dominant, other routes to dialkyldialkoxysilanes exist, though they are often more complex or less economical for this specific product. These can include the hydrosilylation of alkenes followed by alkoxylation, or the direct reaction of silicon metal with alcohols and alkyl halides under specific catalytic conditions.[5][6] However, for laboratory and industrial-scale production of this compound, the Grignard pathway remains the most practical and efficient choice.

Experimental Protocol: Grignard Synthesis of this compound

The following protocol is a representative procedure derived from established principles of Grignard reactions with alkoxysilanes.[4][7][8] Researchers should perform a thorough risk assessment and adapt the procedure as necessary based on their specific laboratory conditions and scale.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Magnesium turnings | Grignard reagent precursor |

| 2-Bromopropane | Alkyl halide for Grignard reagent |

| Tetramethoxysilane (TMOS) | Silicon electrophile |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Iodine crystal | Initiator for Grignard reaction |

| Saturated aq. NH₄Cl | Quenching agent |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | To control solvent evaporation |

| Pressure-equalizing dropping funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | For agitation |

| Inert gas supply (N₂ or Ar) | To maintain anhydrous conditions |

| Distillation apparatus | For purification |

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

| Substance | Key Hazards | Handling Precautions |

| Magnesium Turnings | Flammable solid.[9][10] Reacts with water to produce flammable hydrogen gas.[11] | Handle under inert gas.[4] Avoid dust creation.[4] Use non-sparking tools.[9] Store in a dry, well-ventilated area away from moisture and oxidizing agents.[9][10] |

| 2-Bromopropane | Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat and ignition sources. |

| Isopropylmagnesium Bromide | Highly flammable.[12] Reacts violently with water.[12][13] Causes severe skin burns and eye damage.[12] | Handle under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and glassware. Never add water to the reagent.[13] Wear flame-retardant lab coat, gloves, and face shield. |

| Tetramethoxysilane (TMOS) | Flammable liquid and vapor.[2] Toxic by inhalation.[14] Irritating to eyes and skin.[14] Moisture sensitive.[2] | Handle in a fume hood.[15] Wear appropriate PPE. Ground equipment to prevent static discharge.[2] Store in a tightly closed container in a dry, well-ventilated area.[15] |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides upon storage.[12] | Use in a well-ventilated area away from ignition sources. Test for peroxides before distilling. Store under nitrogen. |

Step-by-Step Procedure

Part 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried and assembled under a positive pressure of inert gas (N₂ or Ar).

-

Initiation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small crystal of iodine.

-

Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropane (2.1 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

-

Addition: Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-brown solution is the isopropylmagnesium bromide reagent.

Part 2: Reaction with Tetramethoxysilane

-

Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.

-

TMOS Addition: Prepare a solution of tetramethoxysilane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the TMOS solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature of the reaction mixture below 30°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. To ensure di-substitution, the mixture can be gently refluxed for 1-2 hours.

-

Quenching: Cool the reaction mixture back down in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable solvent (2-3 times).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

Part 3: Purification by Fractional Distillation

-

Apparatus Setup: Assemble an apparatus for fractional distillation under reduced pressure. The boiling point of this compound is approximately 159-160°C at atmospheric pressure.[1] Vacuum distillation is recommended to prevent potential decomposition at high temperatures.[10]

-

Distillation: Carefully distill the crude product. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

-

Characterization: Characterize the purified product by Gas Chromatography (GC) for purity and by NMR spectroscopy to confirm the structure.

Workflow and Reaction Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. gelest.com [gelest.com]

- 3. echemi.com [echemi.com]

- 4. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pentaphos.com [pentaphos.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cloudfront.zoro.com [cloudfront.zoro.com]

- 14. Tetramethoxysilane (SiC4H12O4), China Tetramethoxysilane (SiC4H12O4) Supplier and Manufacturer [silanecouplingagent.com]

- 15. Tetramethoxysilane(681-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

hydrolytic stability of Diisopropyldimethoxysilane

An In-Depth Technical Guide to the Hydrolytic Stability of Diisopropyldimethoxysilane (DIPDMS)

Abstract

This compound (DIPDMS) is an organosilicon compound distinguished by its exceptional hydrolytic stability and controlled reactivity.[1] This guide provides a comprehensive technical examination of the factors governing its stability in aqueous environments. We will explore the fundamental mechanisms of alkoxysilane hydrolysis and condensation, with a specific focus on how the unique molecular architecture of DIPDMS—particularly the steric hindrance afforded by its isopropyl groups—modulates these processes.[2] This document details the influence of pH, temperature, and water concentration on reaction kinetics. Furthermore, it presents validated experimental protocols using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the precise monitoring of the hydrolysis pathway. This guide is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface modification, polymer synthesis, or as reactive intermediates where controlled stability is a critical performance parameter.

Introduction to Diisopropyldimethysilane (DIPDMS)

This compound (CAS No: 18230-61-0) is a bifunctional organosilane featuring a central silicon atom bonded to two bulky isopropyl groups and two reactive methoxy groups.[2][3] This specific arrangement is central to its utility, providing a unique balance between reactivity and stability. While the methoxy groups serve as reactive sites for hydrolysis to form silanol intermediates, the isopropyl groups provide significant steric shielding to the silicon center.[2] This shielding effect dramatically slows the rate of hydrolysis compared to less substituted silanes, conferring a "controlled reactivity" that is highly advantageous in numerous applications.[1][2]

In fields ranging from materials science to pharmaceutical synthesis, the ability to precisely control the timing and extent of silane hydrolysis and subsequent condensation is paramount. For instance, in drug development, DIPDMS may be used as a protecting group reagent[1], while in materials science, it serves as a crosslinking agent for silicone elastomers and a surface modification agent to create durable hydrophobic coatings.[2] Understanding the kinetics and thermodynamics of its hydrolytic behavior is therefore essential for process optimization and the rational design of new materials and synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18230-61-0[1][2][3] |

| Molecular Formula | C₈H₂₀O₂Si[1][2] |

| Molecular Weight | 176.33 g/mol [1][2] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 159-165 °C at 760 mmHg[1][2] |

| Density | ~0.88 g/cm³ at 20-25 °C[1][2] |

| Flash Point | ~44 °C |

| Solubility | Miscible with common organic solvents; reacts with water.[1] |

The Fundamental Chemistry of Alkoxysilane Hydrolysis and Condensation

The reaction of DIPDMS in an aqueous environment is a two-stage process common to all alkoxysilanes: hydrolysis followed by condensation.[4][5]

-

Hydrolysis: The two methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) from water molecules, producing diisopropyldisilanol and releasing two molecules of methanol as a byproduct.[3]

-

Condensation: The highly reactive silanol intermediates then react with each other (or with remaining methoxysilane molecules) to form stable siloxane bridges (Si-O-Si), eliminating water or methanol in the process.[6]

These reactions do not proceed spontaneously at a significant rate in neutral water; they are effectively catalyzed by both acids and bases.[4][6]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an oxygen atom on one of the methoxy groups.[4][7] This step makes the methoxy group a better leaving group (methanol) and renders the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule.[4] This mechanism is generally faster than the subsequent condensation step, leading to the formation of silanol-rich species.[8]

Caption: Acid-catalyzed hydrolysis pathway for one methoxy group of DIPDMS.

Base-Catalyzed Mechanism

In alkaline solutions, the mechanism proceeds via a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻).[4][6] This forms a pentacoordinate silicon intermediate, which then expels a methoxide anion (⁻OCH₃). The methoxide ion is subsequently protonated by water to release methanol. Base catalysis tends to accelerate the condensation reactions more significantly than hydrolysis, often leading to the formation of more highly branched, colloidal particles.[4]

Caption: Base-catalyzed hydrolysis pathway for one methoxy group of DIPDMS.

Factors Governing the Hydrolytic Stability of DIPDMS

The rate of hydrolysis of DIPDMS is not a constant but is profoundly influenced by a combination of structural and environmental factors. A thorough understanding of these factors is the key to controlling its reactivity.

Steric Effects: The Defining Role of Isopropyl Groups

The most critical factor contributing to the high hydrolytic stability of DIPDMS is steric hindrance.[1] The two bulky isopropyl groups attached to the silicon atom act as a physical shield, impeding the approach of nucleophiles (like water or hydroxide ions) to the electrophilic silicon center.[2] This steric crowding raises the activation energy for the formation of the pentacoordinate transition state, thereby slowing down the rate of hydrolysis significantly when compared to less hindered silanes like dimethyldimethoxysilane.[2] This inherent structural stability allows for a wider processing window and more predictable reaction profiles.

Influence of pH

The rate of hydrolysis for alkoxysilanes exhibits a characteristic V-shaped dependence on pH, with the minimum rate occurring near neutral pH (pH ≈ 7).[4]

-

Acidic Conditions (pH < 7): The reaction is specific acid-catalyzed, with the rate increasing as the pH decreases.[4]

-

Alkaline Conditions (pH > 7): The reaction is specific base-catalyzed, with the rate increasing as the pH rises.[4]

-

Neutral Conditions (pH ≈ 7): In high-purity water and non-glass containers, DIPDMS can remain stable for extended periods because the concentrations of H⁺ and OH⁻ are minimal.[6]

Effect of Water Concentration

Stoichiometrically, two moles of water are required for the complete hydrolysis of one mole of DIPDMS. The concentration of water plays a crucial role in the reaction kinetics. While an increase in water content generally enhances the rate of hydrolysis, an extremely high excess of water can sometimes inhibit the reaction, possibly due to changes in the solubility of the alkoxysilane in the reaction medium.[5] The water-to-silane ratio is a key parameter for controlling the extent of reaction and the structure of the resulting condensed products.[5]

Temperature Dependence

Like most chemical reactions, the hydrolysis of DIPDMS is temperature-dependent. Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier, leading to a significant acceleration of both hydrolysis and condensation rates.[8] The activation energy for the hydrolysis of alkoxysilanes in an acidic medium typically ranges from 11 to 16 kcal/mol.[9] This parameter is crucial for predicting reaction times and ensuring process safety, particularly on a larger scale.

Table 2: Summary of Factors Influencing DIPDMS Hydrolytic Stability

| Factor | Condition for High Stability (Slow Hydrolysis) | Condition for Low Stability (Fast Hydrolysis) | Causality |

| Steric Hindrance | High (e.g., Isopropyl groups) | Low (e.g., Methyl groups) | Bulky groups physically block nucleophilic attack on the silicon atom.[2] |

| pH | Neutral (pH ≈ 7) | Acidic (pH < 4) or Alkaline (pH > 10) | Catalysis by H⁺ or OH⁻ ions lowers the reaction's activation energy.[4][6] |

| Temperature | Low | High | Increased kinetic energy allows more molecules to overcome the activation energy barrier.[8] |

| Water Content | Stoichiometric or limited | High excess | Water is a key reactant; its concentration directly impacts reaction kinetics.[5] |

| Solvent | Aprotic, non-polar | Protic, polar co-solvents (e.g., ethanol) | Solvents can affect the solubility of reactants and stabilize transition states.[10] |

Experimental Protocols for Assessing Hydrolytic Stability

To quantitatively assess the hydrolytic stability of DIPDMS, it is essential to employ analytical techniques that can monitor the chemical transformations in real-time. The following protocols provide robust, self-validating frameworks for such analysis.

Protocol: Monitoring DIPDMS Hydrolysis by ²⁹Si NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is the definitive method for studying silane hydrolysis. It allows for the direct, non-invasive quantification of different silicon species in the reaction mixture, including the starting alkoxysilane, silanol intermediates, and various condensed siloxane structures.[10][11]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DIPDMS in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to provide a lock signal for the NMR spectrometer. Prepare a separate aqueous solution buffered to the desired pH (e.g., acidic, neutral, or basic) using D₂O to minimize the proton signal of water.

-

Reaction Initiation: In an NMR tube, combine a known concentration of the DIPDMS stock solution with the buffered D₂O solution at a controlled temperature (e.g., 25 °C). A typical starting concentration for DIPDMS might be 0.1 M.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals (e.g., every 15 minutes for the initial phase, then hourly). Use an appropriate relaxation agent like chromium(III) acetylacetonate to shorten the long relaxation times of ²⁹Si nuclei and reduce acquisition time.

-

Spectral Analysis: Process the acquired spectra. The unhydrolyzed DIPDMS, (iPr)₂Si(OCH₃)₂, will have a characteristic chemical shift. As hydrolysis proceeds, new peaks corresponding to the partially hydrolyzed silanol, (iPr)₂Si(OCH₃)(OH), the fully hydrolyzed disilanol, (iPr)₂Si(OH)₂, and subsequent condensation products (dimers, trimers, etc.) will appear at different chemical shifts.[10]

-

Kinetic Analysis: Integrate the signal intensities for each silicon species at each time point. Plot the concentration of DIPDMS versus time to determine the rate of hydrolysis. The appearance of new species can be similarly plotted to understand the kinetics of condensation.

Caption: Workflow for kinetic analysis of DIPDMS hydrolysis using NMR spectroscopy.

Protocol: Alternative Analysis by FTIR Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy offers a simpler, often faster method for monitoring hydrolysis by tracking the disappearance of the characteristic Si-OCH₃ bond vibration.[12] While it does not provide the detailed structural information of NMR, it is excellent for determining the overall rate of hydrolysis.

Step-by-Step Methodology:

-

Calibration: Obtain an FTIR spectrum of pure DIPDMS in a suitable solvent (e.g., hexane) to identify the characteristic absorbance peak for the Si-OCH₃ bond.

-

Reaction Setup: In a thermostated reaction vessel, combine DIPDMS and an aqueous solution at the desired pH and temperature. The reaction can be run in a solvent that is transparent in the IR region of interest.

-

Data Collection: At regular time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., by neutralization or dilution in a dry solvent), and record its FTIR spectrum.

-

Data Analysis: Measure the absorbance of the Si-OCH₃ peak at each time point. According to the Beer-Lambert law, the absorbance is proportional to the concentration.

-

Kinetic Analysis: Plot the absorbance of the Si-OCH₃ peak versus time. The rate of disappearance of this peak corresponds to the rate of hydrolysis.

Implications for Drug Development and Other Applications

The controlled hydrolytic stability of DIPDMS is not merely a chemical curiosity; it is a feature that provides significant advantages in advanced applications.

-

Pharmaceutical Synthesis: In multi-step organic synthesis, silyl ethers are commonly used as protecting groups for alcohols. The enhanced stability of silyl ethers derived from DIPDMS means they can withstand a wider range of reaction conditions without premature cleavage, only being removed under specific, targeted acidic or basic conditions.[1]

-

Surface Modification: When creating hydrophobic or functionalized surfaces on inorganic substrates like silica or glass, a controlled reaction is essential for forming a uniform, well-ordered monolayer. The slow hydrolysis of DIPDMS allows the molecules sufficient time to diffuse and organize on the surface before significant condensation and polymerization occur, leading to more durable and effective surface treatments.[2]

-

Polymer Chemistry: As a crosslinking agent in silicone polymers, the controlled reactivity of DIPDMS ensures a consistent and predictable curing profile.[2] This prevents premature gelling and allows for better process control, which is critical for manufacturing materials with tailored mechanical properties, such as elastomers used in medical devices.

The primary byproduct of hydrolysis is methanol, which can be a concern in biological or pharmaceutical applications due to its toxicity. Therefore, process design must incorporate steps for its effective removal.

Conclusion

This compound possesses a uniquely stable profile against hydrolysis, a direct consequence of the steric hindrance imparted by its two isopropyl groups. This inherent stability, which can be precisely modulated by environmental factors such as pH and temperature, makes it a valuable reagent for applications demanding controlled reactivity. By understanding the fundamental mechanisms of its hydrolysis and condensation and employing robust analytical methodologies like NMR spectroscopy, researchers can harness the predictable behavior of DIPDMS to design advanced materials, optimize synthetic pathways, and develop innovative solutions in drug development and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. zmsilane.com [zmsilane.com]

- 3. nbinno.com [nbinno.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]

- 6. gelest.com [gelest.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanism of Diisopropyldimethoxysilane with Water

Abstract

Diisopropyldimethoxysilane (DIPDMS) is a dialkoxysilane featuring significant steric hindrance from its isopropyl substituents. Its reaction with water, a fundamental process involving hydrolysis and subsequent condensation, is critical in diverse applications ranging from surface modification and sol-gel processes to its role as an external electron donor in Ziegler-Natta catalysis for polypropylene polymerization.[1][2] This guide provides a detailed examination of the core reaction mechanisms, kinetic influences, and structural outcomes of the DIPDMS-water reaction. We will dissect the acid- and base-catalyzed pathways, explore the profound impact of steric and electronic effects, and present a framework for the empirical study of these reactions. This document is intended for researchers, chemists, and materials scientists seeking a deeper mechanistic understanding to control and optimize processes involving this versatile organosilane.

Introduction to this compound

Organofunctional silanes are a class of molecules characterized by their dual reactivity: one or more hydrolyzable alkoxy groups attached to the silicon atom, and one or more non-hydrolyzable organic substituents.[3] This structure allows them to act as molecular bridges between inorganic and organic materials.[3] this compound, with the chemical structure (CH₃)₂CH-Si(OCH₃)₂-CH(CH₃)₂, belongs to the dialkoxysilane family. The two bulky isopropyl groups attached to the silicon atom impart significant steric hindrance, which, along with the two reactive methoxy groups, dictates its unique reactivity profile.

The reaction of DIPDMS with water proceeds in two primary stages:

-

Hydrolysis: The stepwise replacement of the methoxy (-OCH₃) groups with hydroxyl (-OH) groups (silanols).

-

Condensation: The subsequent reaction of the silanol intermediates to form stable siloxane (Si-O-Si) bonds, creating dimers, oligomers, or polymeric networks.[4]

Understanding and controlling these reactions is paramount for tailoring the properties of the final material, be it a coating, a bulk gel, or the stereoregularity of a polymer.[5]

Core Reaction Mechanisms

The hydrolysis and condensation of alkoxysilanes are generally described as bimolecular nucleophilic displacement (Sɴ2) reactions at the silicon center.[4][6] The specific pathway, intermediates, and rate-determining steps are highly dependent on the pH of the reaction medium.[7]

Hydrolysis: Formation of Silanols

Hydrolysis involves the cleavage of the Si-OCH₃ bond and the formation of a Si-OH bond. This can occur twice for DIPDMS, first forming diisopropylmethoxysilanol and then diisopropyldisilanol.

Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of a methoxy group's oxygen atom.[7][8] This makes the methoxy group a better leaving group (methanol) and renders the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.[7] The reaction proceeds through a positively charged pentacoordinate transition state.[6]

The overall acid-catalyzed hydrolysis of the first methoxy group can be summarized as:

-

Protonation (Fast): (ⁱPr)₂Si(OCH₃)₂ + H₃O⁺ ⇌ (ⁱPr)₂Si(OCH₃)(HOCH₃)⁺ + H₂O

-

Nucleophilic Attack (Slow, Rate-Determining): (ⁱPr)₂Si(OCH₃)(HOCH₃)⁺ + H₂O → [(H₂O)---Si(ⁱPr)₂(OCH₃)---(HOCH₃)]⁺ (Transition State)

-

Product Formation (Fast): [(H₂O)---Si(ⁱPr)₂(OCH₃)---(HOCH₃)]⁺ → (ⁱPr)₂Si(OCH₃)(OH) + CH₃OH + H⁺

Due to the electron-donating nature of the isopropyl groups, the silicon center is more electron-rich compared to, for example, a trichlorosilane. This property can increase the stability of the positively charged transition state, thereby accelerating the hydrolysis rate under acidic conditions relative to silanes with electron-withdrawing groups.[6] However, the significant steric bulk of the isopropyl groups can hinder the backside attack of water, creating a competing effect that moderates the overall rate.[9]

Caption: Mechanism of acid-catalyzed hydrolysis for DIPDMS.

Under basic conditions (pH > 7), the mechanism proceeds via direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[6][7] This forms a negatively charged pentacoordinate intermediate, which then expels a methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is subsequently protonated by water to form methanol.

The base-catalyzed hydrolysis pathway is:

-

Nucleophilic Attack (Slow, Rate-Determining): (ⁱPr)₂Si(OCH₃)₂ + OH⁻ → [HO-Si(ⁱPr)₂(OCH₃)₂]⁻ (Intermediate)

-

Leaving Group Departure (Fast): [HO-Si(ⁱPr)₂(OCH₃)₂]⁻ → (ⁱPr)₂Si(OCH₃)(OH) + CH₃O⁻

-

Protonation (Fast): CH₃O⁻ + H₂O → CH₃OH + OH⁻

The bulky, electron-donating isopropyl groups have a retarding effect on the base-catalyzed reaction.[6] They increase the electron density at the silicon center, making it less electrophilic and thus less susceptible to attack by the nucleophilic hydroxide ion. Furthermore, the steric hindrance impedes the approach of the hydroxide ion.[9] Consequently, the hydrolysis of DIPDMS is significantly slower under basic conditions compared to silanes with less bulky or electron-withdrawing substituents.

Caption: Mechanism of base-catalyzed hydrolysis for DIPDMS.

Condensation: Formation of Siloxane Bonds

Once silanol groups are formed, they can react with each other or with remaining methoxy groups to form siloxane (Si-O-Si) bridges, the backbone of silicone polymers.[10] This process can occur through two main pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (ⁱPr)₂Si(OH)₂ + (HO)₂Si(ⁱPr)₂ → (ⁱPr)₂Si(OH)-O-Si(OH)(ⁱPr)₂ + H₂O

-

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. (ⁱPr)₂Si(OH)₂ + (CH₃O)₂Si(ⁱPr)₂ → (ⁱPr)₂Si(OH)-O-Si(OCH₃)(ⁱPr)₂ + CH₃OH

The rate of condensation is also pH-dependent. Generally, condensation is fastest under basic conditions and slower under acidic conditions.[10][11] This difference in relative rates of hydrolysis and condensation is a key tool for controlling the final structure. Acid catalysis with low water content tends to favor hydrolysis over condensation, leading to less branched, more linear or "polymeric" networks.[6] Conversely, base catalysis with higher water content promotes rapid condensation of fully hydrolyzed species, leading to more highly branched, "colloidal" or particulate structures.[6]

Caption: Water and alcohol condensation pathways for DIPDMS derivatives.

Key Factors Influencing Reaction Kinetics

The choice of experimental conditions is critical for directing the reaction toward the desired outcome. The causality behind these choices is rooted in the mechanistic principles discussed above.

| Factor | Acidic Conditions (e.g., pH 4) | Neutral Conditions (pH ≈ 7) | Basic Conditions (e.g., pH 9-10) | Mechanistic Rationale |

| Hydrolysis Rate | Fast | Very Slow | Moderate to Fast | The reaction is catalyzed by both H⁺ and OH⁻, with a minimum rate near neutrality.[6] For DIPDMS, steric hindrance slows the base-catalyzed rate compared to less bulky silanes. |

| Condensation Rate | Slow to Moderate | Slow | Fast | Base catalysis promotes the formation of highly reactive silanolate anions (Si-O⁻), which are strong nucleophiles that accelerate condensation.[7] |

| Primary Structure | Weakly branched, linear chains | - | Highly branched, colloidal particles | Under acidic conditions, hydrolysis is generally faster than condensation, allowing monomers to add sequentially.[8] Under basic conditions, rapid condensation of fully hydrolyzed species leads to dense, cross-linked structures.[6] |

Steric and Inductive Effects

For DIPDMS, the steric and inductive effects of the isopropyl groups are the most defining features influencing its reactivity.

-

Steric Hindrance: The bulky isopropyl groups physically obstruct the silicon center, impeding the approach of nucleophiles (H₂O under acidic conditions, OH⁻ under basic conditions).[9] This steric effect is a primary reason for the relatively slower hydrolysis of DIPDMS compared to silanes with smaller alkyl groups like dimethyl- or diethyl-dimethoxysilane.[6]

-

Inductive Effect: Alkyl groups are electron-donating (+I effect). The two isopropyl groups increase the electron density on the silicon atom.

-

Under acidic conditions, this stabilizes the electron-deficient, positively charged transition state, which would otherwise suggest an increased reaction rate.[6]

-

Under basic conditions, this increased electron density repels the incoming hydroxide nucleophile, significantly retarding the reaction rate.[6]

-

The smaller methoxy group is a better leaving group and hydrolyzes 6-10 times faster than an ethoxy group under similar conditions, a factor attributed to both reduced steric bulk and electronic effects.[12][13]

Experimental Protocol: Kinetic Analysis via NMR Spectroscopy

To empirically validate the mechanistic claims and quantify reaction rates, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. It allows for the non-invasive, in-situ monitoring of the disappearance of reactants and the appearance of intermediates and products.[14]

General Workflow for Kinetic Monitoring

This protocol provides a self-validating system for observing the hydrolysis and condensation of DIPDMS.

-

Solution Preparation:

-

Prepare a stock solution of the solvent system (e.g., an alcohol/water mixture, or D₂O if monitoring by ¹H NMR to avoid a large solvent peak).

-

Buffer the solution to the desired pH (e.g., using acetate for acidic pH or borate for basic pH). Causality: Precise pH control is essential as it is a primary determinant of the reaction rate and mechanism.[15]

-

Equilibrate the solution to the desired reaction temperature in a thermostated bath.

-

-

Reaction Initiation and Data Acquisition:

-

Add a known concentration of DIPDMS to the pre-equilibrated, buffered solvent in an NMR tube. The concentration should be low enough to ensure homogeneity (e.g., 2 wt%).[14]

-

Immediately begin acquiring spectra at set time intervals. ¹H, ¹³C, and ²⁹Si NMR can be used.

-

¹H NMR: Monitor the methoxy (-OCH₃) signal of DIPDMS (reactant), the appearance of methanol (product), and potentially the signals of methoxy groups on partially hydrolyzed intermediates.[14]

-

²⁹Si NMR: Directly observe the silicon environment. The chemical shift of the silicon atom changes distinctly upon hydrolysis (Si-(OR)₂ → Si-(OR)(OH) → Si-(OH)₂) and upon condensation (formation of Si-O-Si linkages, often denoted as T¹, T², etc.).[14] This provides the most direct and unambiguous data on the progression of both reactions.

-

-

-

Data Analysis:

-

Integrate the relevant peaks in the spectra at each time point.

-

Plot the concentration of the reactant (DIPDMS) and key products (e.g., diisopropyldisilanol, siloxane dimers) as a function of time.

-

From these plots, determine the reaction order and calculate the pseudo-first-order rate constants (k) for hydrolysis and condensation under the specific conditions.[14]

-

Caption: Experimental workflow for kinetic analysis using NMR.

Conclusion

The reaction of this compound with water is a complex process governed by a delicate interplay of electronic and, most notably, steric factors. The bulky isopropyl groups significantly hinder the reaction, particularly under base-catalyzed conditions, by shielding the silicon center from nucleophilic attack. The reaction can be precisely guided by controlling the pH: acidic conditions favor hydrolysis over condensation to produce more linear structures, while basic conditions promote rapid condensation, leading to highly cross-linked networks. This mechanistic understanding, combined with empirical kinetic analysis, provides researchers with the necessary tools to harness the unique reactivity of DIPDMS for advanced material design and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Laboratory Handling of Diisopropyldimethoxysilane

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (DIPDMS) in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and effective working environment. The causality behind each recommendation is explained to foster a deep understanding of the material's risks and the necessary mitigation strategies.

This compound (CAS No: 18230-61-0) is an organomethoxysilane, a class of organosilicon compounds widely used as chemical intermediates, crosslinking agents, and surface modifiers.[1][2] Its utility in applications such as Ziegler-Natta catalysis for polypropylene production stems from its specific molecular structure, which features a central silicon atom bonded to two reactive methoxy groups and two bulky isopropyl groups.[2][3] This structure governs its reactivity, particularly its controlled rate of hydrolysis, a key feature in many of its applications.[2]

A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source(s) |

| CAS Number | 18230-61-0 | [4] |

| Molecular Formula | C8H20O2Si | [2][5] |

| Molecular Weight | 176.33 g/mol | [2] |

| Appearance | Colorless Liquid | [2][6] |

| Boiling Point | 159-164 °C at 1013 hPa | [2] |

| Melting Point | < -72 °C | [6] |

| Flash Point | 37-44 °C | [2][5] |

| Density | 0.86 - 0.88 g/cm³ at 20-25 °C | [2] |

| Autoignition Temp. | 240 °C | [6] |

| Vapor Pressure | 2.14 hPa at 20 °C | [6] |

| Reactivity | Reacts with water and moisture, liberating methanol.[1][2] | [1][2] |

Section 2: Hazard Analysis and GHS Classification

DIPDMS is classified as a hazardous substance. The primary risks are associated with its flammability, its reactivity with water, and its potential to cause skin and eye irritation.[1][7] A critical, and often overlooked, hazard is its hydrolysis product: on contact with water or moisture, it decomposes to form methanol.[1] This reaction is the causal factor for its specific ingestion toxicity, as methanol formed in the stomach can lead to systemic poisoning, characterized by visual disturbances and metabolic acidosis.[1]

GHS Hazard Pictograms:

| GHS Classification | Hazard Statement |

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor.[1][7] |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[1][7] |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[7][8] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[1] |

| Hazardous to the Aquatic Environment | H402 / H412: Harmful to aquatic life with long lasting effects.[1][7] |

Routes of Exposure and Symptoms:

-

Inhalation: Vapors may irritate the respiratory tract, causing coughing, headache, or nausea.[1]

-

Skin Contact: Direct contact causes skin irritation.[1] Repeated exposure may lead to skin sensitization, an allergic reaction.[1][7]

-

Eye Contact: Causes serious and potentially damaging eye irritation.[1]

-